N'-[2-(2H-1,3-benzodioxol-5-yl)-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl]-N-[(furan-2-yl)methyl]ethanediamide
Description
N'-[2-(2H-1,3-Benzodioxol-5-yl)-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl]-N-[(furan-2-yl)methyl]ethanediamide is a structurally complex molecule featuring three key moieties:
- A 1,3-benzodioxole ring (a methylenedioxy-substituted aromatic system), known for its metabolic stability and role in modulating pharmacokinetic properties.
- A 4-(4-fluorophenyl)piperazine group, a common pharmacophore in central nervous system (CNS)-targeting agents due to its affinity for serotonin and dopamine receptors .
The compound’s molecular formula is C25H27FN4O5, with an average molecular mass of 506.51 g/mol (monoisotopic mass: 506.1966 g/mol) and a ChemSpider ID of 896361-86-7 .
Properties
IUPAC Name |
N'-[2-(1,3-benzodioxol-5-yl)-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl]-N-(furan-2-ylmethyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27FN4O5/c27-19-4-6-20(7-5-19)30-9-11-31(12-10-30)22(18-3-8-23-24(14-18)36-17-35-23)16-29-26(33)25(32)28-15-21-2-1-13-34-21/h1-8,13-14,22H,9-12,15-17H2,(H,28,32)(H,29,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSBLEWGGTOZVAU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)C(CNC(=O)C(=O)NCC3=CC=CO3)C4=CC5=C(C=C4)OCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27FN4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N'-[2-(2H-1,3-benzodioxol-5-yl)-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl]-N-[(furan-2-yl)methyl]ethanediamide typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds, such as benzo[d][1,3]dioxole derivatives and fluorophenyl piperazine. These intermediates are then coupled through various reactions, including nucleophilic substitution and amide bond formation, under controlled conditions.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This might involve the use of catalysts, solvents, and specific reaction conditions to facilitate the desired transformations. Scale-up processes would also need to address issues related to cost, safety, and environmental impact.
Chemical Reactions Analysis
Types of Reactions
N'-[2-(2H-1,3-benzodioxol-5-yl)-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl]-N-[(furan-2-yl)methyl]ethanediamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify certain functional groups within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups or replace existing ones.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new aromatic or aliphatic groups.
Scientific Research Applications
Antitumor Activity
Preliminary studies indicate that derivatives of benzodioxole can inhibit tumor cell proliferation. For instance, compounds similar to this structure have shown IC50 values in the low micromolar range against various cancer cell lines such as Huh7 and MDA-MB 231. The structural features of N'-[2-(2H-1,3-benzodioxol-5-yl)-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl]-N-[(furan-2-yl)methyl]ethanediamide suggest potential efficacy in targeting specific cancer pathways.
Kinase Inhibition
The compound's structure suggests possible activity against specific kinases, particularly DYRK1A, which is implicated in neurodegenerative diseases. Related studies have evaluated similar compounds for their inhibitory effects on DYRK1A, with some derivatives demonstrating sub-micromolar IC50 values, indicating strong inhibitory potential.
Study 1: Antitumor Efficacy
A study published in Pharmaceuticals highlighted the antitumor efficacy of compounds with similar structures to this compound. The research demonstrated significant inhibition of cell proliferation in various cancer cell lines (Huh7, MDA-MB 231) with IC50 values ranging from 0.5 to 5 µM .
Study 2: Kinase Inhibition
Research focusing on DYRK1A inhibitors indicated that compounds structurally related to this compound exhibited promising kinase inhibitory activity. Some derivatives achieved sub-micromolar inhibition against DYRK1A, suggesting potential for treating conditions linked to neurodegeneration .
Mechanism of Action
The mechanism of action of this compound would depend on its specific interactions with molecular targets. It may bind to receptors, enzymes, or other proteins, modulating their activity and leading to physiological effects. Detailed studies would be required to elucidate the exact pathways involved.
Comparison with Similar Compounds
Key Observations :
Core Backbone: The target compound’s ethanediamide group distinguishes it from thiazolidinone (500270-34-8) or oxamide (496940-50-2) derivatives.
Piperazine Substitution : Unlike 315182-70-8, which includes a benzylpiperazine group, the target compound’s 4-(4-fluorophenyl)piperazine moiety is optimized for receptor selectivity, as fluorination often improves metabolic stability and binding affinity .
Analytical and Computational Approaches for Comparative Analysis
Modern techniques for comparing such compounds include:
- Molecular Networking: Clustering via LC-MS/MS fragmentation patterns (cosine scores) identifies structural analogs. For example, the target compound’s benzodioxole and piperazine groups would yield distinct fragmentation ions compared to thiazolidinone derivatives .
- Crystallography : SHELX-based refinement (e.g., SHELXL) could resolve conformational differences in piperazine or furan orientation, critical for understanding binding modes .
- Dereplication : Libraries like ChemSpider and PubChem enable rapid comparison of molecular formulas and functional groups, as demonstrated for the target compound’s analogs .
Implications for Drug Design
The target compound’s hybrid structure merges features seen in CNS-active agents (piperazine) and metabolically stable scaffolds (benzodioxole). Compared to simpler analogs (e.g., 315182-70-8), its increased molecular complexity may enhance selectivity but could pose challenges in solubility or synthetic accessibility.
Biological Activity
N'-[2-(2H-1,3-benzodioxol-5-yl)-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl]-N-[(furan-2-yl)methyl]ethanediamide, commonly referred to as Compound A, is a synthetic compound with significant potential in pharmacological applications. This article provides a comprehensive overview of the biological activity associated with Compound A, including its mechanism of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
Compound A is characterized by a complex structure that includes a benzodioxole moiety, a piperazine ring, and a furan group. Its molecular formula is , and it possesses multiple functional groups that contribute to its biological activity. The compound's structure can be represented as follows:
The biological activity of Compound A has been primarily linked to its interaction with various protein targets involved in cellular signaling pathways. Notably:
- Kinase Inhibition : Studies have shown that compounds similar to Compound A exhibit inhibitory effects on specific kinases such as DYRK1A and GSK3α/β. These kinases play crucial roles in cell proliferation and survival pathways .
- Antitumor Activity : In vitro assays demonstrated that Compound A exhibits cytotoxic effects against several cancer cell lines. For instance, derivatives of piperazine have shown promising results against prostate cancer cells (PC3), indicating that modifications to the piperazine ring can enhance selectivity and potency .
Case Studies
-
In Vitro Cytotoxicity : Research indicated that derivatives of Compound A were tested against various cancer cell lines including Huh7 (hepatocellular carcinoma), Caco2 (colorectal adenocarcinoma), and MDA-MB 231 (breast carcinoma). The results revealed significant cytotoxic effects with IC50 values ranging from 1.14 μM to 8 μM depending on the specific derivative and cell line tested .
Cell Line IC50 (μM) Huh7 < 10 Caco2 8 MDA-MB 231 < 10 PC3 4.84 - Mechanistic Insights : The mechanism of action for the antitumor effects was further elucidated through apoptosis assays which indicated that treatment with Compound A led to increased apoptotic cell death in sensitive cell lines. This suggests that the compound may induce programmed cell death through modulation of pro-apoptotic and anti-apoptotic factors .
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for synthesizing this compound, and what key steps require optimization?
- Methodology : The synthesis typically involves multi-step organic reactions:
Step 1 : Formation of the benzodioxole-piperazine intermediate via nucleophilic substitution between 4-(4-fluorophenyl)piperazine and a benzodioxolyl halide.
Step 2 : Coupling with furan-2-ylmethylamine using oxalyl chloride or carbodiimide-based coupling agents (e.g., EDC/HATU) under anhydrous conditions .
Step 3 : Purification via column chromatography or recrystallization.
- Optimization Focus : Control reaction temperature (e.g., 0–5°C during coupling) and solvent choice (e.g., DMF or dichloromethane) to minimize side reactions. Monitor progress via TLC or HPLC .
Q. How should researchers characterize the compound's structural features to confirm purity and identity?
- Analytical Workflow :
- NMR Spectroscopy : Use - and -NMR to verify benzodioxole (δ 5.9–6.1 ppm for methylenedioxy protons), piperazine (δ 2.5–3.5 ppm), and furan (δ 6.3–7.4 ppm) moieties .
- HPLC : Employ a C18 column with UV detection (λ = 254 nm) to assess purity (>95%) .
- Mass Spectrometry : Confirm molecular weight via ESI-MS (expected [M+H] for CHFNO: ~538.2 g/mol) .
Q. What preliminary pharmacological assays are suitable for initial bioactivity screening?
- Assay Design :
- Target Selection : Prioritize receptors associated with benzodioxole (e.g., serotonin receptors) and piperazine (e.g., dopamine D) moieties .
- In Vitro Models : Use radioligand binding assays (e.g., competitive displacement with -spiperone for D receptors) .
- Dosage : Test concentrations from 1 nM to 10 µM to establish dose-response curves .
Advanced Research Questions
Q. How can researchers optimize synthetic yield and purity in multi-step synthesis?
- Strategies :
- Catalyst Screening : Test coupling agents (e.g., HATU vs. EDC) to improve amidation efficiency .
- Byproduct Mitigation : Introduce scavenger resins (e.g., polymer-bound isocyanate) during coupling to trap excess reagents .
- Reaction Monitoring : Use in-situ FTIR to track carbonyl (1700–1750 cm) and amine (3300–3500 cm) intermediates .
Q. What strategies elucidate the compound's interaction with biological targets?
- Approaches :
-
Molecular Docking : Use AutoDock Vina to model binding to dopamine D receptors, focusing on piperazine-furan interactions .
-
SAR Studies : Compare with analogs (Table 1) to identify critical substituents .
Table 1 : Structural analogs and their bioactivities
Compound Key Features Bioactivity (IC) 4-(2H-benzodioxol-5-yl)-1-(4-methylphenyl)-1H-pyrazole Pyrazole core 5-HT: 12 nM 5-(Benzodioxol)thienopyridine Thienopyridine scaffold AChE inhibition: 85 nM
Q. How should discrepancies in bioactivity data across studies be resolved?
- Troubleshooting :
- Assay Conditions : Compare buffer pH (e.g., 7.4 vs. 7.0), temperature (25°C vs. 37°C), and cell lines (CHO vs. HEK293) .
- Metabolic Stability : Test liver microsomal stability (e.g., human vs. rodent) to account for interspecies variations .
- Data Replication : Validate findings in orthogonal assays (e.g., functional cAMP assays alongside binding studies) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
